5-Amino-6-methylpyridine-3-carboxylic acid
Overview
Description
5-Amino-6-methylpyridine-3-carboxylic acid (AMPCA) is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. AMPCA is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a drug target, or as a potential therapeutic agent.
Scientific Research Applications
Synthesis of Ligands and Complexation
5-Amino-6-methylpyridine-3-carboxylic acid has been explored in the synthesis of various ligands. A study described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a related compound, 5′-methyl-2,2′-bipyridine-6-carboxylic acid, which is suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
Research has investigated the electrocatalytic carboxylation of related compounds to this compound, such as 2-amino-5-bromopyridine, with CO2. This process resulted in the formation of 6-aminonicotinic acid with high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).
Hydration Products and Crystal Structure
A study on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids included 2-amino-6-methylpyridin-1-ium derivatives. It revealed how these compounds form two-dimensional networks of hydrogen-bonded ions, showcasing the potential of these compounds in crystallography (Waddell, Hulse, & Cole, 2011).
Synthesis and Characterization of Complexes
The synthesis and characterization of a novel amino salicylato salt derived from 2-amino-6-methylpyridine and its Cu(II) complex have been explored. This research has implications in understanding the inhibitory effects on human carbonic anhydrase isoenzymes, highlighting a potential biomedical application (Yenikaya et al., 2011).
Improved Synthesis Methods
Improved synthesis methods for compounds related to this compound have been developed. For instance, the improved synthesis of 5-methylpyridine-3-carboxylic acid, an intermediate of Rupatadine, was achieved through the oxidation of 3,5-lutidine (Xiong, 2005).
Properties
IUPAC Name |
5-amino-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQUXBVINRXSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621432 | |
Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91978-75-5 | |
Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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